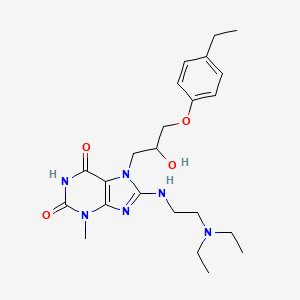![molecular formula C19H13ClFN3S B3004744 4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105239-90-4](/img/structure/B3004744.png)
4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" is a fluorinated pyrazole derivative. Fluorinated pyrazoles are a class of compounds with significant potential in medicinal chemistry due to their diverse biological activities. The presence of both a chlorobenzyl and a fluorophenyl group suggests that this compound could have interesting chemical properties and biological activity .
Synthesis Analysis
The synthesis of fluorinated pyrazoles typically involves the reaction of hydrazine with fluorinated ketones or nitriles. For example, benzoylfluoroacetonitrile reacts with hydrazine to yield new 3-amino-4-fluoropyrazoles . Similarly, the synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles involves the reaction of isoflavones and their 4-thio analogues with hydrazine derivatives . Although the exact synthesis of "4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" is not detailed in the provided papers, it is likely that a similar approach could be used, possibly involving a chlorobenzylthio substitution followed by the introduction of the fluorophenyl group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by NMR spectroscopy. For instance, the presence of intramolecular hydrogen bonds in pyrazole tautomers can be observed by 1H NMR in [D6]DMSO . Theoretical calculations, including absolute shieldings, can provide further insights into the tautomers and conformers of these compounds . The molecular structure of "4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" would likely exhibit similar characteristics, with potential intramolecular interactions influencing its chemical behavior.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For example, the reaction of organyl diethylacetals with the Vilsmeier reagent can yield pyrazoles . The reactivity of the compound could be influenced by the electron-withdrawing fluorine atom and the electron-donating chlorobenzylthio group, potentially affecting its behavior in nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, can be influenced by the substituents on the pyrazole ring. For instance, the 4-(phenyl)pyrazole derivative has a markedly lower solubility in common organic solvents . The presence of a 4-fluorophenyl group in the compound of interest suggests it might have distinct solubility characteristics compared to other pyrazole derivatives. Additionally, the compound's biological activities, such as anti-HIV , analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities , could be explored further to understand its potential medicinal applications.
Applications De Recherche Scientifique
Polymer Photovoltaic Applications
The synthesis of polymer photovoltaic devices involves the use of compounds like 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine. Such compounds are used due to their ability to decrease the band-gap in photovoltaic devices, which can enhance their efficiency. This research indicates the potential of pyrazine derivatives in the development of advanced solar energy technologies (Ji-Cheng Li et al., 2010).
Anti-Cancer Activity
Pyrazole and pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrazines, have shown significant anti-cancer activity against various human cancer cell lines, including lung, breast, and CNS cancers. This highlights the potential of such compounds in the development of new cancer treatments (A. G. Hammam et al., 2005).
Anti-HIV Properties
Studies have also demonstrated the potential of pyrazolo[1,5-a]pyrazine derivatives in the treatment of HIV. Specific compounds in this category have shown activity against HIV-1-induced cytopathicity, suggesting their utility in developing new anti-HIV medications (R. Yan et al., 2006).
Tuberculostatic Activity
Pyrazine derivatives have been synthesized for potential tuberculostatic applications. These compounds have shown varying degrees of effectiveness in inhibiting tuberculosis, indicating their potential role in treating this infectious disease (H. Foks et al., 2005).
COX-2 Inhibitor Synthesis
Pyrazole derivatives, similar to pyrazolo[1,5-a]pyrazines, have been synthesized as potential COX-2 inhibitors. These compounds hold promise in the development of new anti-inflammatory drugs (Meena V Patel et al., 2004).
Anti-Inflammatory and Analgesic Activities
Additionally, specific pyrazine derivatives have shown notable analgesic, anti-inflammatory, and antipyretic activities. This suggests their potential use in pain management and fever reduction (G. Menozzi et al., 1992).
Orientations Futures
Pyrazole derivatives, including “4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine”, have attracted significant attention from researchers due to their unique chemical and biological properties . The growing wealth of pyrazolo[1,5-a]pyrazine analog focuses on synthetic strategies in current years . This suggests that there is ongoing interest in the development, synthesis, and reactivity of pyrazolo[1,5-a]pyrazine, and its derivatives, including the compound .
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPJPFYZZBXXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid](/img/structure/B3004661.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3004667.png)

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)


![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)
![4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B3004680.png)
![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)
